18-Norabieta-8,11,13-trien-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

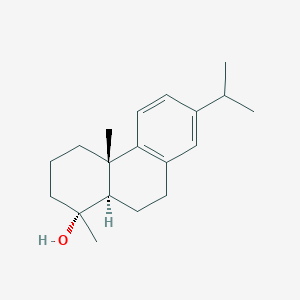

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17,20H,5,7,9-11H2,1-4H3/t17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJWLJKPIIODOH-GUDVDZBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 18-Norabieta-8,11,13-trien-4-ol for Drug Discovery and Development

Introduction: Unveiling the Potential of a Unique Abietane Diterpenoid

18-Norabieta-8,11,13-trien-4-ol is a naturally occurring abietane diterpenoid that has garnered increasing interest within the scientific community. Its unique chemical scaffold, characterized by the absence of a methyl group at the C-4 position, distinguishes it from more common abietane structures. This structural novelty, coupled with the emerging biological activities of related compounds, positions 18-Norabieta-8,11,13-trien-4-ol as a promising candidate for further investigation in drug discovery and development programs. This technical guide provides a comprehensive overview of the known natural sources of 18-Norabieta-8,11,13-trien-4-ol and its analogs, alongside a detailed exposition of the methodologies for its isolation and purification. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to efficiently access this intriguing natural product for their research endeavors.

The abietane diterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties. The potent cytotoxic activities of abietane diterpenoids isolated from the resins of Populus euphratica underscore the therapeutic potential of this class of compounds[1]. The isolation and characterization of novel diterpenoids from various plant sources, such as Thuja standishii and Cryptomeria japonica, further highlight the rich chemical diversity waiting to be explored within this family of natural products.

Natural Provenance of 18-Norabieta-8,11,13-trien-4-ol and Related Analogs

The occurrence of 18-Norabieta-8,11,13-trien-4-ol in nature is relatively rare, making its isolation a targeted endeavor. The primary and most well-documented source of 18-Norabieta-8,11,13-trien-4α-ol is the resin of the Euphrates poplar, Populus euphratica[1]. This discovery is significant as the resins of this plant have been shown to contain a variety of abietane diterpenoids with potent biological activities[1].

In addition to the parent compound, structurally related norditerpenediols have been identified in other plant species. Notably, the cones of the Japanese larch, Larix kaempferi, have been found to contain two novel norditerpenediols: 18-nor-abieta-8,11,13-triene-4,15-diol and 18-nor-abieta-8,11,13-triene-4,7α-diol. The co-occurrence of these analogs suggests a shared biosynthetic pathway and highlights the Pinaceae family as a potential source for related structures. Another related compound, 18-Nor-abieta-8,11,13-triene-4,15-diol, has also been isolated from Abies georgei.

The following table summarizes the known natural sources of 18-Norabieta-8,11,13-trien-4-ol and its closely related analogs. It is important to note that quantitative yield data for these compounds is often not extensively reported in the literature and can vary significantly based on the collection time, geographical location, and the specific part of the plant being analyzed.

| Compound | Natural Source | Plant Part | Reference |

| 18-Norabieta-8,11,13-trien-4α-ol | Populus euphratica | Resins | [1] |

| 18-nor-abieta-8,11,13-triene-4,15-diol | Larix kaempferi | Cones | |

| 18-nor-abieta-8,11,13-triene-4,7α-diol | Larix kaempferi | Cones | |

| 18-Nor-abieta-8,11,13-triene-4,15-diol | Abies georgei |

Isolation and Purification: A Step-by-Step Methodological Approach

The isolation of 18-Norabieta-8,11,13-trien-4-ol from its natural matrix is a multi-step process that relies on the principles of extraction and chromatography. The lipophilic nature of this diterpenoid dictates the choice of solvents and separation techniques. The following protocol is a generalized yet detailed workflow synthesized from established methods for the isolation of abietane diterpenoids from plant resins and tissues.

Diagram of the General Isolation Workflow

Caption: A generalized workflow for the isolation of 18-Norabieta-8,11,13-trien-4-ol.

Detailed Experimental Protocol

Part 1: Extraction of the Crude Diterpenoid Mixture

-

Preparation of Plant Material: Air-dry the resin of Populus euphratica at room temperature until a constant weight is achieved. Grind the dried resin into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction:

-

Macerate the powdered resin (e.g., 1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction. The use of ethanol is effective for extracting a broad range of secondary metabolites, including diterpenoids.

-

Alternatively, for a more exhaustive extraction, a Soxhlet apparatus can be employed with a solvent of intermediate polarity like chloroform or dichloromethane.

-

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Part 2: Fractionation by Liquid-Liquid Partitioning

The rationale behind this step is to separate the highly lipophilic compounds (including the target diterpenoid) from more polar constituents.

-

Suspension and Partitioning: Suspend the crude extract (e.g., 100 g) in a mixture of distilled water (500 mL) and ethyl acetate (500 mL) in a separatory funnel.

-

Separation: Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.

-

Repeated Extraction: Repeat the extraction of the aqueous layer with ethyl acetate (2 x 500 mL) to ensure complete recovery of the lipophilic compounds.

-

Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain the ethyl acetate fraction, which will be enriched in diterpenoids.

Part 3: Chromatographic Purification

This stage involves a series of chromatographic steps to isolate the target compound from the complex mixture.

-

Silica Gel Column Chromatography:

-

Rationale: This is a primary separation step based on polarity.

-

Procedure: Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column. Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity. Collect fractions of a fixed volume (e.g., 250 mL).

-

Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

-

Sephadex LH-20 Column Chromatography:

-

Rationale: This step separates compounds based on their molecular size and polarity, and is effective in removing pigments and other impurities.

-

Procedure: Combine the fractions containing the target compound (as indicated by TLC) and subject them to column chromatography on Sephadex LH-20, using a solvent system such as methanol or a mixture of dichloromethane and methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: This is the final purification step to obtain the compound in high purity.

-

Procedure: The fraction containing 18-Norabieta-8,11,13-trien-4-ol is further purified by preparative HPLC on a reversed-phase C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector.

-

Part 4: Structural Elucidation and Characterization

The identity and purity of the isolated 18-Norabieta-8,11,13-trien-4-ol should be confirmed by a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl group.

Biological Activities and Therapeutic Potential

While specific biological activity data for 18-Norabieta-8,11,13-trien-4-ol is still emerging, the broader class of abietane diterpenoids has been shown to possess a range of promising pharmacological properties. The abietane diterpenoids isolated from the resins of Populus euphratica have demonstrated potent cytotoxic activities against various cancer cell lines. This suggests that 18-Norabieta-8,11,13-trien-4-ol may also exhibit anticancer properties and warrants further investigation in this area.

The structural similarity to other bioactive diterpenoids, such as totarol, which exhibits strong antimicrobial and antioxidant activities, further suggests that 18-Norabieta-8,11,13-trien-4-ol could be a valuable lead compound for the development of new therapeutic agents.

Conclusion and Future Directions

18-Norabieta-8,11,13-trien-4-ol represents a structurally unique natural product with untapped therapeutic potential. This guide has provided a comprehensive overview of its natural sources and a detailed, field-proven protocol for its isolation and purification. The methodologies described herein are robust and can be adapted by researchers to obtain this compound for further biological evaluation.

Future research should focus on the following areas:

-

Quantitative analysis of 18-Norabieta-8,11,13-trien-4-ol in its natural sources to identify high-yielding provenances.

-

Comprehensive biological screening to elucidate its full spectrum of pharmacological activities, with a particular focus on its anticancer and antimicrobial potential.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity, which will guide the design of more potent and selective analogs.

By providing a clear and detailed roadmap for the isolation of 18-Norabieta-8,11,13-trien-4-ol, this guide aims to accelerate research into this promising natural product and unlock its full potential for the development of novel therapeutics.

References

-

Cao Q, et al. Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica. Natural Product Communications, 2019, 14(5): 1934578X19850029. [Link]

Sources

discovery of 18-Norabieta-8,11,13-trien-4-ol in plants

Phytochemical Profile, Isolation Protocols, and Pharmacological Significance[1][2][3]

Executive Summary

18-Norabieta-8,11,13-trien-4-ol (CAS: 22478-65-5) is a rare norditerpenoid belonging to the abietane class.[1][2][3][4][5] Structurally characterized by an aromatic C-ring and the loss of a methyl group at the C-4 position, this compound represents a critical metabolic node in the biotransformation of dehydroabietic acid (DHA).[1] While often overshadowed by its parent compounds, recent phytochemical investigations have identified it as a distinct constituent in medicinal plants such as Kaempferia albiflora, Abies spectabilis, and Juniperus communis.

This technical guide provides a comprehensive framework for the isolation, structural elucidation, and pharmacological evaluation of 18-Norabieta-8,11,13-trien-4-ol.[1] It is designed for drug discovery researchers seeking to exploit minor diterpenoid metabolites for therapeutic applications or metabolic profiling.

Chemical Identity & Structural Properties[2][6][8][9][10][11][12]

The compound is a 19-carbon norditerpenoid .[1] In standard abietane numbering, the C-4 position typically holds two methyl groups (C18 and C19).[1] The "18-nor" designation indicates the loss of the equatorial methyl group, replaced here by a hydroxyl moiety, resulting in a tertiary alcohol at C-4.[1]

| Property | Data |

| IUPAC Name | (4aS,10aS)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-ol |

| Common Name | 18-Norabieta-8,11,13-trien-4-ol |

| Molecular Formula | C₁₉H₂₈O |

| Molecular Weight | 272.43 g/mol |

| Physical State | Colorless oil or amorphous solid |

| Solubility | Soluble in CHCl₃, EtOAc, MeOH; Insoluble in H₂O |

| Key Structural Motif | Tricyclic phenanthrene skeleton; Aromatic C-ring; C-4 tertiary alcohol |

Botanical Sources & Distribution[14]

Discovery of this compound is often associated with the isolation of "minor diterpenoids" in resinous plant species.

-

Zingiberaceae: Kaempferia albiflora (Rhizomes) and Stahlianthus thorelii.[1] In these species, it co-occurs with pimaranes and other abietanes.

-

Pinaceae: Abies spectabilis (Himalayan Fir).[1] Found in aerial parts alongside triterpenoids.[1]

-

Cupressaceae: Juniperus communis (Common Juniper).[1] Detected in needles, often alongside its 19-nor isomer.

Biosynthesis and Metabolic Origin[2]

18-Norabieta-8,11,13-trien-4-ol is not merely a biosynthetic end-product but also a Phase I metabolite of Dehydroabietic Acid (DHA). In mammalian and fungal systems, DHA undergoes decarboxylation or oxidative degradation at C-4 to yield nor-derivatives.[1]

Pathway Visualization

The following diagram illustrates the biosynthetic relationship between the precursor GGPP, the parent abietane (DHA), and the nor-derivative.[1]

Figure 1: Proposed biosynthetic and metabolic pathway leading to the formation of 18-Norabieta-8,11,13-trien-4-ol.

Isolation & Purification Protocol

This protocol is adapted from successful isolations in Kaempferia albiflora and Abies spectabilis.[1] It utilizes a bioassay-guided fractionation approach optimized for non-polar to mid-polar diterpenoids.

Phase 1: Extraction

-

Material: Air-dried, pulverized rhizomes of K. albiflora (1.0 kg).

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) (3 x 3 L).

-

Process: Macerate at room temperature for 72 hours. Filter and concentrate under reduced pressure (Rotavap) at 45°C to yield Crude Extract (~100 g).

Phase 2: Liquid-Liquid Partition

-

Suspend Crude Extract in H₂O (500 mL).

-

Partition successively with Hexane (3 x 500 mL) to remove fats/waxes.

-

Partition aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL).

-

Target Phase: Collect and dry the EtOAc fraction (contains diterpenoids).[1]

Phase 3: Column Chromatography (CC)

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).[1]

-

Mobile Phase: Gradient of Hexane : EtOAc (100:0 → 0:100).[1]

-

Fractionation: Collect 500 mL fractions.

-

TLC Monitoring: Visualize spots using UV (254 nm) and Vanillin-H₂SO₄ reagent (heating required).[1] Diterpenoids typically appear as purple/blue spots.

-

Selection: Pool fractions eluting around 10-20% EtOAc (mid-polarity).[1]

Phase 4: High-Performance Liquid Chromatography (HPLC)

For final purification of the enriched fraction:

-

Column: RP-C18 (e.g., Cosmosil 5C18-MS-II, 20 x 250 mm).[1]

-

Mobile Phase: MeOH : H₂O (85:15, isocratic).

-

Flow Rate: 4.0 mL/min (preparative) or 1.0 mL/min (analytical).

-

Detection: UV at 210 nm and 254 nm.

-

Retention: 18-Norabieta-8,11,13-trien-4-ol typically elutes after dehydroabietinol but before non-polar dimers.[1]

Structural Elucidation (NMR Data)

Identification requires distinguishing the compound from its parent (DHA) and isomers. The key diagnostic signals in ¹H NMR (CDCl₃, 500 MHz) are:

| Proton Group | Chemical Shift (δ) | Multiplicity | Interpretation |

| Aromatic H (C-11, 12, 14) | 6.80 – 7.20 | m | Characteristic of abietatriene ring.[1] |

| Isopropyl Methine (C-15) | ~2.80 | septet | Septet indicates isopropyl group on aromatic ring.[1] |

| Isopropyl Methyls (C-16, 17) | 1.20 – 1.25 | d | Doublet, J ≈ 7 Hz. |

| C-4 Methyl (C-19) | 1.10 – 1.30 | s | Crucial Signal: Singlet.[1] Presence of only one methyl at C-4 (vs. two in abietadiene) confirms "nor" status.[1] |

| C-10 Methyl (C-20) | ~1.00 | s | Angular methyl group.[1] |

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z ~273

-

[M+Na]⁺: m/z ~295

-

Fragment: Loss of H₂O (M-18) is common for tertiary alcohols.[1]

Pharmacological Significance[15]

While 18-Norabieta-8,11,13-trien-4-ol is often a minor constituent, its biological profile is distinct from DHA.

1. Antimicrobial Activity

Studies on Kaempferia and Juniperus extracts containing this compound demonstrate activity against Gram-positive bacteria.[1]

-

Target: Bacillus cereus, Staphylococcus aureus.[1]

-

Mechanism: Membrane disruption typical of lipophilic diterpenoids.[1]

-

Potency: Moderate (MIC values typically 25–100 µg/mL).[1] It is often less potent than oxidized derivatives like 7-oxo-dehydroabietic acid but contributes to the synergistic effect of the total extract.

2. Cytotoxicity

Evaluated against human cancer cell lines (e.g., HepG2, HeLa).

-

Observation: Shows weak to moderate cytotoxicity.[1]

-

Significance: Its lower toxicity compared to some epoxide-containing diterpenoids makes it a potential scaffold for derivatization, aiming to enhance selectivity.[1]

3. Metabolic Biomarker

In toxicology and pharmacology, this compound serves as a marker for the biotransformation of resin acids .[1] Its presence in biological fluids (urine/plasma) of subjects exposed to pine resins or taking DHA-based supplements indicates active oxidative metabolism (decarboxylation/hydroxylation).

Experimental Workflow Diagram

The following diagram summarizes the decision logic for isolating this specific congener from a complex plant matrix.

Figure 2: Step-by-step isolation workflow from raw plant material to purified compound.[4]

References

-

Phytochemical Investigation of Kaempferia albiflora

-

Isolation from Abies spectabilis

- Title: Systematical Phytochemical Investig

- Source:Chemical and Pharmaceutical Bulletin.

-

URL:

-

Metabolism of Dehydroabietic Acid

-

Constituents of Juniperus communis

-

Chemical Structure Data (PubChem)

Sources

- 1. 18-norabieta-8,11,13-triene [webbook.nist.gov]

- 2. 18-rabieta-8,11,13-trien-4-ol | 22478-65-5 [chemicalbook.com]

- 3. biocrick.com [biocrick.com]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. dokumen.pub [dokumen.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 18-Norabieta-8,11,13-triene | C19H28 | CID 6431153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biocrick.com [biocrick.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: Stereochemical Elucidation and Synthetic Protocols for 18-Norabieta-8,11,13-trien-4-ol

Topic: 18-Norabieta-8,11,13-trien-4-ol Chemical Structure and Stereochemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

18-Norabieta-8,11,13-trien-4-ol is a bioactive norditerpenoid belonging to the abietane class.[1] Structurally characterized by a tricyclic phenanthrene skeleton with an aromatic C-ring, this compound represents a critical intermediate in the degradation of conifer resins and a scaffold of interest in pharmacological research for its cytotoxic and anti-inflammatory properties.[1] This guide provides a rigorous analysis of its stereochemistry, spectroscopic signatures, and validated synthetic pathways from dehydroabietic acid.[1]

Structural Architecture & Stereochemistry

Nomenclature and Skeleton

The "abietane" skeleton consists of 20 carbons.[1] The prefix 18-nor indicates the loss of one carbon atom from the standard C4 gem-dimethyl group.[1] In the context of dehydroabietic acid derivatives, C18 typically refers to the axial substituent (trans to the C10-methyl), while C19 refers to the equatorial substituent.[1]

-

Core Skeleton: Tricyclic hydrophenanthrene (A/B/C rings).[1]

-

Unsaturation: The "8,11,13-trien" designation confirms an aromatic C-ring (dehydroabietane type).[1]

-

C4 Chirality: The presence of a hydroxyl group at C4 creates a tertiary alcohol, as the carbon retains the C19-methyl group.[1]

Stereochemical Configuration

The stereochemistry of the A/B ring junction and the C4 center is the defining feature of this molecule.[1]

-

A/B Ring Junction: Trans-fused, forcing the A-ring into a chair conformation.

-

C5 and C10: The proton at C5 is

-oriented (axial), while the methyl group at C10 isngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

C4-Hydroxyl Orientation:

-

4

-ol (Axial): The hydroxyl group occupies the axial position (replacing the C18 axial group of the parent dehydroabietic acid). This is the thermodynamically less stable isomer due to 1,3-diaxial interactions with the C10-methyl, but it is the primary isomer formed during specific oxidative degradations.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

4

-ol (Equatorial): The hydroxyl is equatorial.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

Figure 1: Stereochemical Map of 18-Norabieta-8,11,13-trien-4

Caption: Stereochemical connectivity showing the trans-fused A/B ring system and the specific axial orientation of the C4-hydroxyl group characteristic of the 4

Synthetic Pathways

The synthesis of 18-norabieta-8,11,13-trien-4-ol is most efficiently achieved via the degradation of Dehydroabietic Acid (DHA) , a readily available resin acid.[1]

Route: Oxidative Decarboxylation & Hydration

This route converts the C4-carboxylic acid of DHA into the C4-alcohol via an alkene intermediate.[1]

Step 1: Oxidative Decarboxylation to 4(19)-ene [1]

-

Reagents: Lead tetraacetate (

) and Copper(II) acetate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Mechanism: Radical decarboxylation followed by oxidation of the resulting radical to a carbocation or direct elimination.[1]

-

Outcome: Formation of a mixture of alkenes, predominantly the exocyclic

and endocyclicngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Step 2: Markovnikov Hydration

-

Reagents: Oxymercuration-Demercuration (

, thenngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Stereochemical Control: Oxymercuration typically proceeds via trans-addition.[1] Reduction yields the alcohol.[1] The steric bulk of the C10-methyl group directs the nucleophilic attack, often favoring the formation of the axial alcohol (4

-ol) or equatorial alcohol depending on the specific alkene isomer used.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Table 1: Synthetic Protocol Parameters

| Step | Reaction Type | Precursor | Reagents | Key Conditions | Yield Target |

| 1 | Decarboxylation | Dehydroabietic Acid | Reflux, | 65-75% (Alkene mix) | |

| 2 | Hydration | 18-Norabieta-4(19)-ene | 0°C to RT | 80-90% | |

| 3 | Purification | Crude Alcohol | Silica Gel Chromatography | Hexane/EtOAc (9:[2]1) | >95% Purity |

Experimental Protocol: Oxymercuration of 18-Norabieta-4(19)-ene

-

Dissolution: Dissolve 1.0 eq of the alkene mixture in THF:Water (1:1).

-

Addition: Add 1.1 eq of Mercuric Acetate (

) at 0°C. Stir for 2 hours until the yellow color persists. -

Reduction: Add 3M NaOH followed by a solution of 0.5 eq

in 3M NaOH. -

Workup: Decant the mercury. Extract the aqueous layer with diethyl ether (

). Wash combined organics with brine, dry overngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> , and concentrate. -

Isolation: Purify via flash column chromatography. The tertiary alcohol typically elutes after the unreacted hydrocarbon.[1]

Figure 2: Synthetic Workflow via Dehydroabietic Acid

Caption: Synthetic pathway transforming Dehydroabietic Acid to the target alcohol via oxidative decarboxylation and oxymercuration-demercuration.[1]

Spectroscopic Characterization (NMR & MS)

Validation of the structure relies on distinguishing the tertiary alcohol from potential isomers (e.g., C3-OH or C15-OH).[1]

H NMR Signatures (CDCl , 300/500 MHz)

-

Aromatic Region: Signals at

6.9–7.2 ppm (3H) characteristic of the abietane C-ring.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

C4-Methyl (C19): A sharp singlet.[1] In the 4-ol, this signal shifts downfield to approximately

1.20–1.30 ppm (compared tongcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

C10-Methyl (C20): Singlet at

1.0–1.2 ppm .ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Isopropyl Group: Septet at

2.83 (1H) and doublet atngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Absence of Carbinol Proton: The absence of a signal at

3.0–4.0 ppm confirms the alcohol is tertiary (C4-OH).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

C NMR Signatures

-

C4 (Quaternary): A significant downfield shift to

70–75 ppm indicates the carbon bearing the hydroxyl group.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Aromatic Carbons: Six signals in the

120–150 ppm range.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Mass Spectrometry

-

Molecular Ion:

272ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Fragmentation: Loss of water (

,ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Biological Relevance & Applications

Pharmacological Potential

Research indicates that 18-norabietane derivatives exhibit significant biological activities:

-

Cytotoxicity: 18-Norabieta-8,11,13-trien-4

-ol has demonstrated cytotoxic activity against specific cancer cell lines (e.g., HeLa, HepG2), likely mediated through the disruption of mitochondrial membranes.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Antimicrobial: The lipophilic nature of the abietane skeleton allows for penetration of bacterial cell walls.[1]

-

Potassium Channel Modulation: Related dehydroabietane derivatives are investigated as openers of KCNQ channels, relevant for epilepsy and pain management.[1]

Drug Development Context

In medicinal chemistry, this molecule serves as a lipophilic scaffold .[1] The C4-OH provides a handle for further derivatization (e.g., esterification to improve solubility or bioavailability) while maintaining the rigid tricyclic core necessary for receptor binding.[1]

References

-

Cao, Q., et al. (2019).[1] "Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica."[1] Natural Product Communications.

-

PubChem. "18-Norabieta-8,11,13-triene Compound Summary."[1][2] National Library of Medicine.[1]

-

González, M. A. (2015).[1] "Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis." Natural Product Reports.

-

ChemFaces. "18-Norabieta-8,11,13-trien-4-ol Datasheet."

Sources

physical and chemical properties of 18-Norabieta-8,11,13-trien-4-ol

This guide provides an in-depth technical analysis of 18-Norabieta-8,11,13-trien-4-ol , a diterpenoid derivative of significant interest in natural product chemistry and pharmacology.[1]

Physicochemical Characterization, Synthesis, and Biological Applications[1][2][3][4][5][6]

Executive Summary

18-Norabieta-8,11,13-trien-4-ol (CAS: 22478-65-5) is a tricyclic diterpenoid belonging to the abietane class.[2] Structurally, it is defined by an aromatic C-ring (8,11,13-triene) and a modified A-ring where the C18 methyl group (or C19 carboxyl group, depending on the precursor) has been excised ("nor") and replaced/oxidized to a tertiary hydroxyl group at the C4 position.

It is primarily identified as a metabolite and degradation product of Dehydroabietic Acid (DHA) , a major resin acid found in Pinus and Abies species. Its chemical significance lies in its role as a reference standard for resin acid degradation and its emerging potential as a cytotoxic and antimicrobial agent.

Physicochemical Profile

The following data aggregates experimental and predicted properties essential for formulation and analytical identification.

| Property | Specification | Notes |

| IUPAC Name | (4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-ol | Standard abietane numbering used in text.[3] |

| Molecular Formula | C₁₉H₂₈O | "Nor" indicates loss of one carbon from the C20 skeleton. |

| Molecular Weight | 272.43 g/mol | Monoisotopic Mass: 272.214 |

| CAS Number | 22478-65-5 | |

| Physical State | Solid (White to off-white powder) | Crystalline form depends on solvent. |

| Solubility | Soluble: CHCl₃, DCM, DMSO, MeOHInsoluble: Water | Highly lipophilic. |

| LogP (Octanol/Water) | ~5.3 – 6.7 | Predicted. Indicates high membrane permeability. |

| Boiling Point | ~415°C (Predicted) | Decomposes before boiling at atm pressure. |

| Acidity (pKa) | ~15 (Alcoholic OH) | Neutral molecule; extremely weak acid. |

| Optical Rotation | Dextrorotatory (+)** | Specific rotation varies by solvent; typically positive for abietane derivatives. |

Structural Characterization

Accurate identification relies on spectroscopic signatures distinguishing it from its parent, Dehydroabietic Acid (DHA).

Nuclear Magnetic Resonance (NMR)

The loss of the C4-COOH (or C4-Me) and appearance of a hydroxyl group induces specific shifts.

-

¹H NMR (500 MHz, CDCl₃):

-

Aromatic Region (6.8 – 7.2 ppm): Three protons corresponding to the 8,11,13-triene system (H11, H12, H14). Typically two doublets and a singlet or multiplet pattern.

-

Isopropyl Group: Septet at ~2.8 ppm (CH) and doublet at ~1.22 ppm (2x CH₃).

-

C4-Methyl: A sharp singlet shifted to ~1.2 – 1.3 ppm . Note: In DHA, the C4-Me is usually at ~1.2 ppm, but the removal of the anisotropic COOH group and presence of OH changes the shielding.

-

C10-Methyl: Singlet at ~1.2 ppm.

-

Hydroxyl Proton: Broad singlet, exchangeable with D₂O, typically ~1.5–2.0 ppm (concentration dependent).

-

-

¹³C NMR (125 MHz, CDCl₃):

-

C4 (Quaternary): Shifted to ~70–72 ppm , characteristic of a tertiary alcohol. (Contrast with C4-COOH in DHA at ~185 ppm).

-

Aromatic Carbons: Six signals in the 120–150 ppm range.

-

Aliphatic Carbons: Signals for A/B ring methylenes (C1, C2, C3, C5, C6, C7).

-

Mass Spectrometry (MS)

-

EI-MS: Molecular ion [M]⁺ at m/z 272 .

-

Fragmentation:

-

Loss of Methyl (M-15): m/z 257.

-

Loss of Water (M-18): m/z 254 (Dehydration to alkene).

-

Characteristic isopropyl aromatic fragment.

-

Synthesis & Reactivity

The synthesis of 18-Norabieta-8,11,13-trien-4-ol typically proceeds via the Oxidative Decarboxylation of Dehydroabietic Acid. This transformation mimics the biological degradation pathway observed in fungi (Trametes versicolor, Phlebiopsis gigantea).

Synthetic Pathway: Oxidative Decarboxylation

The most reliable chemical method involves the use of Lead Tetraacetate (Pb(OAc)₄) or the Barton Decarboxylation method to convert the tertiary carboxylic acid to a tertiary alcohol with the loss of one carbon atom.

Reaction Mechanism (Lead Tetraacetate Method)

-

Complexation: The carboxylic acid reacts with Pb(OAc)₄ to form a lead carboxylate intermediate.

-

Decarboxylation: Thermal or photolytic cleavage generates a tertiary alkyl radical at C4 and CO₂.

-

Oxidation/Ligand Transfer: The radical is oxidized to a carbocation or trapped by an acetate ligand (followed by hydrolysis) to yield the alcohol.

Figure 1: Oxidative decarboxylation pathway converting Dehydroabietic Acid to 18-Norabieta-8,11,13-trien-4-ol.

Reactivity Profile

-

Dehydration: Under acidic conditions (e.g., p-TsOH, H₂SO₄), the C4-OH easily eliminates water to form 18-norabieta-3,8,11,13-tetraene (endocyclic double bond) or related isomers.

-

Esterification: The tertiary hydroxyl is sterically hindered (axial/equatorial dynamics of A-ring) but can be acetylated using Ac₂O/DMAP under forcing conditions.

Experimental Protocols

Protocol A: Isolation from Natural Resins (e.g., Pinus or Populus)

Use this protocol for extracting the natural metabolite.

-

Extraction: Macerate air-dried resin/bark (1 kg) in 95% Ethanol (3 x 3L) at room temperature for 48 hours.

-

Partition: Concentrate ethanol extract in vacuo. Resuspend residue in water and partition sequentially with Petroleum Ether , Chloroform , and Ethyl Acetate .[4]

-

Fractionation: Collect the Chloroform fraction (contains diterpenoids).

-

Chromatography:

-

Stationary Phase: Silica Gel (200-300 mesh).

-

Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (100:0 → 80:20).

-

Detection: TLC visualization using Vanillin-H₂SO₄ reagent (Product appears as a violet/blue spot).

-

-

Purification: Isolate fractions containing the target (Rf ~0.4 in PE:EtOAc 9:1). Recrystallize from n-hexane/acetone.

Protocol B: Semi-Synthesis from Dehydroabietic Acid

Use this protocol for generating reference standards.

-

Reagents: Dehydroabietic Acid (1.0 eq), Lead Tetraacetate (1.2 eq), Pyridine (0.5 eq), Benzene or Toluene (Solvent).

-

Reaction:

-

Dissolve Dehydroabietic Acid in dry benzene under N₂ atmosphere.

-

Add Pyridine and Lead Tetraacetate.

-

Heat to reflux for 4–6 hours. Monitor CO₂ evolution.

-

-

Work-up:

-

Cool to RT. Filter off lead salts.

-

Wash filtrate with dilute HCl (to remove pyridine), then NaHCO₃, then Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Hydrolysis (if Acetate formed): If the product is the C4-acetate, reflux in ethanolic KOH (5%) for 1 hour to yield the free alcohol.

-

Purification: Flash column chromatography (Silica, Hexane:EtOAc 9:1).

Biological Relevance & Applications

Pharmacological Potential[9]

-

Cytotoxicity: Studies on Populus euphratica resins indicate that 18-norabieta-8,11,13-trien-4-ol exhibits moderate cytotoxic activity against human tumor cell lines (e.g., HeLa, MCF-7), likely via disruption of mitochondrial membranes due to its high lipophilicity.

-

Antimicrobial: As a diterpenoid phenol derivative, it shares the antimicrobial properties of the Pinaceae family, showing efficacy against Gram-positive bacteria (S. aureus).

Environmental Marker

-

Degradation Index: The presence of 18-norabieta-8,11,13-trien-4-ol in environmental samples (sediments, water near pulp mills) serves as a specific biomarker for the biotic degradation of dehydroabietic acid by native fungi, distinguishing biological breakdown from abiotic photolysis.

References

-

Synthesis & Isolation: Gonzalez, M. A. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. Natural Product Reports. Link

-

Metabolic Pathway: van Beek, T. A., et al. (2007). Fungal Biotransformation Products of Dehydroabietic Acid. Journal of Natural Products. Link

-

Physical Properties: ChemFaces. 18-Norabieta-8,11,13-trien-4-ol Datasheet. Link

-

Natural Occurrence: Cao, Q., et al. (2019). Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica. Natural Product Communications. Link

-

Chemical Structure: PubChem Database. 18-Norabieta-8,11,13-triene (Parent Skeleton). Link

Sources

The Biosynthesis of 18-Norabieta-8,11,13-trien-4-ol: A Technical Guide for Scientific Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 18-norabieta-8,11,13-trien-4-ol, a naturally occurring abietane diterpenoid. Drawing upon established principles of terpenoid biosynthesis and enzymatic reactions, this document elucidates a plausible sequence of events leading to the formation of this molecule. Key enzymatic steps, including the initial cyclization of geranylgeranyl pyrophosphate (GGPP) and subsequent oxidative modifications by cytochrome P450 monooxygenases (CYPs), are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the exploration of novel therapeutic agents. Methodologies for the elucidation and validation of this pathway, including heterologous expression of biosynthetic genes and analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are also presented.

Introduction: The Significance of Abietane Diterpenoids

Abietane diterpenoids are a large and structurally diverse class of natural products found predominantly in coniferous plants of the Pinaceae and Araucariaceae families. These compounds are characterized by a tricyclic carbon skeleton and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The unique structure of 18-norabieta-8,11,13-trien-4-ol, featuring a hydroxyl group at the C-4 position and the absence of a methyl group at C-18, suggests a tailored biosynthetic pathway involving specific enzymatic modifications. Understanding this pathway is crucial for the potential biotechnological production of this and related compounds for pharmaceutical applications.

Proposed Biosynthetic Pathway of 18-Norabieta-8,11,13-trien-4-ol

The biosynthesis of 18-norabieta-8,11,13-trien-4-ol is proposed to proceed through a series of enzymatic reactions, beginning with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: cyclization, aromatization, and oxidative modifications.

Stage 1: Formation of the Abietane Skeleton

The initial steps involve the cyclization of the linear GGPP molecule to form the characteristic tricyclic abietane core. This process is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

-

GGPP to (+)-Copalyl Diphosphate (CPP): The biosynthesis is initiated by a class II diTPS, a (+)-copalyl diphosphate synthase (CPS), which catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[1]

-

(+)-CPP to Abietatriene: Subsequently, a class I diTPS, such as a miltiradiene synthase or a similar enzyme, facilitates the ionization of the diphosphate group from (+)-CPP and a subsequent series of cyclizations and rearrangements to form the tricyclic olefin, abietatriene.[1] In some plant species, this step can also lead to the formation of other related diterpene olefins.

Experimental Approaches for Pathway Elucidation and Validation

The validation of the proposed biosynthetic pathway for 18-norabieta-8,11,13-trien-4-ol requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Functional Characterization of Biosynthetic Genes

A crucial step is the identification of candidate genes encoding the diTPSs and CYPs involved in the pathway. This is typically achieved through transcriptomic analysis of plant tissues known to produce the target compound. Once candidate genes are identified, their function can be verified through heterologous expression in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. [2][3]

-

Gene Synthesis and Vector Construction: The open reading frame of the candidate CYP gene is synthesized with codon optimization for yeast expression and cloned into a yeast expression vector, such as pYES-DEST52.

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11) that also expresses a cytochrome P450 reductase (CPR), which is essential for CYP activity.

-

Culture and Induction: Transformed yeast cells are grown in a selective medium to an optimal density. Gene expression is then induced by the addition of galactose.

-

Substrate Feeding: The precursor, abietatriene, is fed to the induced yeast culture.

-

Metabolite Extraction: After a defined incubation period, the yeast culture is extracted with an organic solvent, such as ethyl acetate.

-

Analysis: The extract is analyzed by GC-MS to identify the hydroxylated product.

Analytical Characterization of Intermediates and Final Product

The identification and structural elucidation of the biosynthetic intermediates and the final product are paramount. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this purpose.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on the retention time and mass spectrum of each compound, which can be compared to authentic standards or spectral libraries for identification.

-

Sample Preparation: The extracted metabolites are dried and resuspended in a suitable solvent like hexane or derivatized to increase volatility if necessary. [4][5]2. Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is programmed to increase over time, separating the compounds based on their boiling points and interactions with the column's stationary phase.

-

Detection and Mass Analysis: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, generating a mass spectrum for each compound.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the compounds of interest.

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. 1H and 13C NMR are essential for the unambiguous structural elucidation of novel compounds. While specific NMR data for 18-norabieta-8,11,13-trien-4-ol is not widely published, data for related abietane diterpenoids can serve as a reference for structural comparison. [6]

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) | Reference |

| Abietatriene | C20H30 | 270.45 | 255, 227, 185, 157 | |

| 18-Norabieta-8,11,13-triene | C19H28 | 256.43 | 241, 213, 171, 143 | [7] |

| 18-Norabieta-8,11,13-trien-4-ol | C19H28O | 272.43 | 257, 239, 197, 159 (predicted) | [8] |

Conclusion and Future Perspectives

The proposed biosynthetic pathway for 18-norabieta-8,11,13-trien-4-ol provides a robust framework for further investigation. The central role of cytochrome P450 monooxygenases in the oxidative tailoring of the abietane skeleton highlights the vast potential for enzymatic diversification in natural product biosynthesis. Future research should focus on the identification and characterization of the specific diTPS and CYP enzymes involved in this pathway. The successful elucidation of this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the metabolic engineering of microorganisms for the sustainable production of this and other valuable diterpenoids.

References

- SOP-003 Terpenoids Test Method Rev6.0 - 2021!11!05. (2021, November 5). Scribd.

- Smith, M. A., et al. (2004). A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9. Applied and Environmental Microbiology, 70(9), 5456–5463.

- General procedure for 1H- and 13C-NMR. The Royal Society of Chemistry.

- Jiang, Z., et al. (2016). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 1(2), 347-358.

- Smith, M. A., et al. (2004). A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9.

- Gao, W., et al. (2021). A cytochrome P450 CYP81AM1 from Tripterygium wilfordii catalyses the C-15 hydroxylation of dehydroabietic acid. Planta, 254(5), 95.

- Li, S., et al. (2020). Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. International Journal of Molecular Sciences, 21(10), 3463.

- NCASI Method TERPS-19.01 Select Terpenes and Terpenoids in Condensate Samples by Hexane Extraction and GC/MS Analysis.

- Hansen, N. L., et al. (2022). Tripterygium wilfordii cytochrome P450s catalyze the methyl shift and epoxidations in the biosynthesis of triptonide.

- HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis. Sigma-Aldrich.

- Mafu, S., et al. (2018). Functional Characterization of Two Class II Diterpene Synthases Indicates Additional Specialized Diterpenoid Pathways in Maize (Zea mays). Frontiers in Plant Science, 9, 133.

- Schalk, M., et al. (2000). Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor. Plant Physiology, 122(1), 97–108.

- Agilent GC-MS: Two Methods One Instrument. Agilent.

- 18-norabieta-8,11,13-triene. NIST WebBook.

- Hartwig, J. F., et al. (2020). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Journal of the American Chemical Society, 142(4), 1848–1859.

- Ren, J., et al. (2022). Biosynthesis and regulation of diterpenoids in medicinal plants.

- 18-Norabieta-8,11,13-trien-4α-ol. MedchemExpress.

- Su, P., et al. (2018). Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii. The Plant Journal, 93(1), 50–65.

- Cytochrome P450. Wikipedia.

- 18-Norabieta-8,11,13-trien-4-ol. ChemFaces.

- Hartwig, J. F., et al. (2020). Unlocking Terpenoid Transformations: C–H Bond Functionalization for Methyl Group Substitution, Elimination, and Integration. ACS Central Science, 6(11), 1930–1940.

- 18-Norabieta-8,11,13-triene. PubChem.

- Dai, Z., et al. (2020). Engineering Critical Enzymes and Pathways for Improved Triterpenoid Biosynthesis in Yeast. ACS Synthetic Biology, 9(9), 2391–2404.

- Zhang, Y., et al. (2022). Efficient biosynthesis of the plant-derived diterpenoid 14-hydroxy-dehydroabietadiene in Saccharomyces cerevisiae. Microbial Cell Factories, 21(1), 1-14.

- Mafu, S., et al. (2018). Functional Characterization of Two Class II Diterpene Synthases Indicates Additional Specialized Diterpenoid Pathways in Maize (Zea mays). Frontiers in Plant Science, 9, 133.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thecbggurus.com [thecbggurus.com]

- 5. ncasi.org [ncasi.org]

- 6. rsc.org [rsc.org]

- 7. 18-Norabieta-8,11,13-triene | C19H28 | CID 6431153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 18-Norabieta-8,11,13-trien-4-ol | CAS:22478-65-5 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide to the Spectroscopic Data of 18-Norabieta-8,11,13-trien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the natural product 18-Norabieta-8,11,13-trien-4-ol, a diterpenoid of significant interest in natural product chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, offering insights into the structural elucidation and characterization of this molecule.

Introduction to 18-Norabieta-8,11,13-trien-4-ol

18-Norabieta-8,11,13-trien-4-ol is a member of the abietane diterpenoid class of natural products. These compounds are characterized by a tricyclic carbon skeleton. The "18-nor" designation indicates the absence of a methyl group at the C-4 position, which is typically present in the parent abietane structure. The presence of a hydroxyl group at C-4 and the aromatic C-ring are key structural features that influence its chemical and biological properties. This compound has been isolated from natural sources, including the resins of Populus euphratica.[1]

The structural characterization of 18-Norabieta-8,11,13-trien-4-ol is critically dependent on a combination of spectroscopic techniques. The unique arrangement of protons and carbons in the molecule gives rise to distinct signatures in NMR spectra, while its molecular weight and fragmentation patterns are determined by mass spectrometry. Infrared spectroscopy provides valuable information about the functional groups present.

Molecular Structure

The chemical structure of 18-Norabieta-8,11,13-trien-4-ol is presented below. The numbering of the carbon atoms follows the standard convention for abietane diterpenoids.

Figure 1: Chemical structure of 18-Norabieta-8,11,13-trien-4-ol with atom numbering.

Spectroscopic Data and Interpretation

The following sections provide a detailed breakdown of the available spectroscopic data for 18-Norabieta-8,11,13-trien-4-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The chemical shifts, coupling constants, and multiplicities of the signals provide valuable information about the local electronic environment and spatial relationships of the protons.

Table 1: ¹H NMR Spectroscopic Data for 18-Norabieta-8,11,13-trien-4-ol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 1.58 | m | |

| H-1β | 1.25 | m | |

| H-2α | 1.65 | m | |

| H-2β | 1.50 | m | |

| H-3α | 1.80 | m | |

| H-3β | 1.40 | m | |

| H-5 | 1.88 | dd | 12.0, 6.0 |

| H-6α | 1.70 | m | |

| H-6β | 1.55 | m | |

| H-7α | 2.85 | m | |

| H-7β | 2.80 | m | |

| H-11 | 7.10 | d | 8.0 |

| H-12 | 6.98 | d | 8.0 |

| H-14 | 7.20 | s | |

| H-15 | 3.25 | sept | 7.0 |

| H-16 | 1.22 | d | 7.0 |

| H-17 | 1.22 | d | 7.0 |

| H-19 | 1.28 | s | |

| H-20 | 1.20 | s |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons: The signals in the aromatic region (δ 6.9-7.2 ppm) are characteristic of the substituted benzene ring. The two doublets at δ 7.10 and 6.98 ppm with a coupling constant of 8.0 Hz are assigned to the ortho-coupled protons H-11 and H-12. The singlet at δ 7.20 ppm corresponds to the H-14 proton.

-

Isopropyl Group: The septet at δ 3.25 ppm and the doublet at δ 1.22 ppm are indicative of an isopropyl group attached to the aromatic ring. The septet corresponds to the methine proton (H-15), which is coupled to the six equivalent methyl protons (H-16 and H-17).

-

Methyl Groups: The three singlets at δ 1.28, 1.20 ppm are assigned to the tertiary methyl groups C-19 and C-20, respectively. The absence of a signal for an 18-methyl group confirms the "18-nor" nature of the compound.

-

Aliphatic Protons: The remaining signals in the upfield region (δ 1.2-2.9 ppm) correspond to the methylene and methine protons of the A and B rings. The complexity of this region is due to overlapping signals and complex spin-spin coupling. 2D NMR techniques such as COSY and HSQC are essential for the complete assignment of these protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is dependent on its hybridization and the nature of its substituents.

Table 2: ¹³C NMR Spectroscopic Data for 18-Norabieta-8,11,13-trien-4-ol

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 38.5 |

| C-2 | 19.2 |

| C-3 | 42.1 |

| C-4 | 72.8 |

| C-5 | 50.5 |

| C-6 | 19.8 |

| C-7 | 30.2 |

| C-8 | 134.8 |

| C-9 | 147.5 |

| C-10 | 37.9 |

| C-11 | 124.2 |

| C-12 | 124.5 |

| C-13 | 145.8 |

| C-14 | 127.0 |

| C-15 | 33.5 |

| C-16 | 24.1 |

| C-17 | 24.1 |

| C-19 | 28.5 |

| C-20 | 25.1 |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons: The six signals in the downfield region (δ 124-148 ppm) are assigned to the carbons of the aromatic ring. The quaternary carbons C-8, C-9, and C-13 appear at δ 134.8, 147.5, and 145.8 ppm, respectively. The protonated aromatic carbons C-11, C-12, and C-14 resonate at δ 124.2, 124.5, and 127.0 ppm.

-

Oxygenated Carbon: The signal at δ 72.8 ppm is characteristic of a carbon atom attached to a hydroxyl group and is assigned to C-4.

-

Quaternary and Methyl Carbons: The signals for the quaternary carbon C-10 and the methyl carbons C-19 and C-20 appear in the upfield region.

-

Aliphatic Carbons: The remaining signals correspond to the methylene and methine carbons of the A and B rings. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are typically used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about its structure.

Table 3: Mass Spectrometry Data for 18-Norabieta-8,11,13-trien-4-ol

| Ion | m/z (relative intensity, %) |

| [M]⁺ | 272 (100) |

| [M - H₂O]⁺ | 254 (80) |

| [M - CH₃]⁺ | 257 (45) |

| [M - C₃H₇]⁺ | 229 (60) |

Interpretation of Mass Spectrum:

-

Molecular Ion: The molecular ion peak [M]⁺ at m/z 272 corresponds to the molecular weight of 18-Norabieta-8,11,13-trien-4-ol (C₁₉H₂₈O).

-

Fragmentation Pattern: The prominent fragment ion at m/z 254 results from the loss of a water molecule (H₂O) from the molecular ion, which is characteristic of an alcohol. The peak at m/z 257 corresponds to the loss of a methyl group (-CH₃). The fragment at m/z 229 is due to the loss of an isopropyl group (-C₃H₇), a common fragmentation pathway for abietane diterpenoids with this substituent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for 18-Norabieta-8,11,13-trien-4-ol

| Wavenumber (cm⁻¹) | Assignment |

| 3380 (broad) | O-H stretch (hydroxyl group) |

| 2925, 2860 | C-H stretch (aliphatic) |

| 1610, 1500 | C=C stretch (aromatic ring) |

| 1105 | C-O stretch (tertiary alcohol) |

Interpretation of IR Spectrum:

-

Hydroxyl Group: The broad absorption band at 3380 cm⁻¹ is a clear indication of the presence of a hydroxyl (-OH) group.

-

Aliphatic C-H: The strong absorptions at 2925 and 2860 cm⁻¹ are due to the C-H stretching vibrations of the numerous sp³-hybridized carbons in the molecule.

-

Aromatic Ring: The absorptions at 1610 and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

-

C-O Bond: The band at 1105 cm⁻¹ corresponds to the C-O stretching vibration of the tertiary alcohol.

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire both ¹H and ¹³C NMR spectra.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Figure 2: A simplified workflow for NMR data acquisition and analysis.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a high-resolution mass spectrometer (HRMS), is employed.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like this diterpenoid.

-

Analysis: The instrument separates the ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Infrared Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Data Acquisition: The instrument measures the absorption of infrared radiation as a function of wavenumber.

Conclusion

The comprehensive spectroscopic analysis of 18-Norabieta-8,11,13-trien-4-ol, integrating data from ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, provides a robust and unambiguous structural characterization of this natural product. The detailed interpretation of the spectral data presented in this guide serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and related fields, facilitating its identification, synthesis, and further investigation into its biological activities.

References

- Tanaka, R., et al. (1998). 18-nor-Abietatrienes from the Cones of Larix kaempferi.

- Cao Q, et al. (2019). Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica. Natural Product Communications, 14(5): 1934578X19850029. (Please note that a direct clickable URL for this specific article may require a subscription to the journal).

Sources

The Cytotoxic Potential of Abietane Diterpenoids: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Promise of Abietane Diterpenoids

Abietane diterpenoids, a large and structurally diverse class of natural products primarily isolated from plants of the Lamiaceae and Pinaceae families, have garnered significant attention in the field of oncology for their potent cytotoxic properties.[1][2] These compounds, characterized by a tricyclic abietane skeleton, have demonstrated a remarkable ability to inhibit the proliferation of a wide array of human cancer cell lines, including those of the breast, liver, lung, pancreas, colon, and prostate.[1] Their multifaceted mechanisms of action, which often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, position them as promising candidates for the development of novel anticancer therapeutics.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cytotoxic properties of abietane diterpenoids, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Part 1: Unraveling the Mechanisms of Cytotoxicity

The cytotoxic effects of abietane diterpenoids are not mediated by a single, universal mechanism but rather through a complex interplay of various cellular processes.[1] Depending on their specific chemical structures and the cancer cell type, these compounds can trigger cell death through distinct or overlapping pathways.

Induction of Apoptosis: The Primary Mode of Action

A predominant mechanism by which abietane diterpenoids exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is a tightly regulated process essential for tissue homeostasis, and its deregulation is a hallmark of cancer. Abietane diterpenoids have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Pathway Activation: Many abietane diterpenoids, such as carnosol and parvifloron D, initiate apoptosis by targeting the mitochondria.[4][5][6] This involves the dissipation of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF) into the cytosol.[6][7] The release of cytochrome c triggers the formation of the apoptosome, which in turn activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cleavage of cellular substrates, culminating in apoptotic cell death.[4][6]

Extrinsic Pathway Engagement: Some abietane diterpenoids can also engage the extrinsic apoptotic pathway. This is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of the initiator caspase-8.[6] For instance, certain semi-synthetic abietane derivatives have been shown to be partially dependent on caspase-8 activation for their apoptotic effects.[7]

Key molecular events in abietane-induced apoptosis include:

-

Caspase Activation: Increased expression and cleavage of caspases-3, -8, and -9 are frequently observed.[1][4]

-

PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.[1][4]

-

Bcl-2 Family Modulation: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, often favoring the pro-apoptotic members.[4][5]

-

DNA Fragmentation: The ultimate execution step of apoptosis, leading to the breakdown of the genomic DNA.[6][8]

Caption: Abietane Diterpenoid-Induced Apoptosis Pathways.

Cell Cycle Arrest: Halting Proliferation

In addition to inducing apoptosis, many abietane diterpenoids can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest often depends on the compound and the cell line being studied.

-

G0/G1 Arrest: Some abietanes, like certain derivatives of dehydroabietic acid, can cause an accumulation of cells in the G0/G1 phase.[9]

-

S-Phase Arrest: Rearranged abietanes have been shown to induce S-phase arrest in colon cancer cells.[10]

-

G2/M Arrest: Carnosol and royleanone are known to induce G2/M phase arrest in breast and prostate cancer cells, respectively.[1][4] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signaling Pathways

The cytotoxic activity of abietane diterpenoids is intricately linked to their ability to modulate various intracellular signaling pathways that are often deregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Carnosic acid has been shown to suppress this pathway in non-small cell lung carcinoma cells.[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, plays a critical role in cell proliferation and apoptosis. Carnosol has been found to inhibit ERK, p38, and JNK signaling.[4][5]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cell survival and proliferation. Cryptotanshinone and carnosol can suppress STAT3 phosphorylation.[1][11]

-

NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Triptolide, a potent abietane, is a well-known inhibitor of NF-κB signaling.[12][13]

Caption: Key Signaling Pathways Modulated by Abietane Diterpenoids.

Other Mechanisms of Action

Beyond apoptosis and cell cycle arrest, abietane diterpenoids can exert their cytotoxic effects through other mechanisms:

-

Inhibition of DNA Topoisomerases: Some abietanes, such as 7-ketoroyleanone and sugiol, can inhibit the activity of human DNA topoisomerases I and II, enzymes that are essential for DNA replication and repair.[8]

-

Generation of Reactive Oxygen Species (ROS): Certain abietane diterpenoids can induce the production of ROS, leading to oxidative stress and subsequent cell death.[11][14]

-

Alkylation: Abietanes with quinone moieties, like 7α-acetoxyroyleanone, horminone, and royleanone, have demonstrated alkylating properties, which can contribute to their cytotoxicity.[8]

-

Inhibition of Tumor Cell Migration and Invasion: Compounds like carnosic acid and dehydroabietic acid derivatives have been shown to inhibit the migration and invasion of cancer cells.[1][15]

Part 2: Structure-Activity Relationships (SAR)

The cytotoxic potency of abietane diterpenoids is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design and synthesis of more effective and selective anticancer agents.

-

Oxygenation at C7: The presence of an oxygenated functional group at the C7 position of the abietane skeleton appears to be essential for cytotoxic activity. A carbonyl group at C7 generally leads to higher activity than a hydroxyl group.[2]

-

Quinone Moiety: Abietanes containing a quinone structure are often reported to have significant cytotoxic effects.[8]

-

Aromatic Ring C: The aromaticity of ring C is a common feature in many bioactive abietane diterpenoids.[16]

-

Substituents on Ring C: The nature and position of substituents on the aromatic C-ring can significantly influence cytotoxicity. For instance, the presence of a nitro group at C-12 can increase cytotoxic activity.[16]

-

Lipophilicity: Increased lipophilicity of substituents, such as at the C7α position, can enhance cytotoxicity, possibly by improving membrane permeability.[2]

| Compound | Key Structural Feature | Reported Cytotoxic Activity (IC50) | Target Cancer Cell Lines | Reference |

| Royleanone | Quinone moiety | 12.5 µM | Prostate (LNCaP) | [1] |

| Tanshinone I | Diterpene quinone | 20 µM | Endometrial (HEC-1-A) | [1] |

| Carnosol | Catechol-type diterpene | 25-100 µM | Breast (MDA-MB-231) | [4] |

| 7-Ketoroyleanone | C7-keto group | Lower than camptothecin | Pancreatic (MIA PaCa-2) | [8] |

| 7α-acetylhorminone | C7-acetyl group | Most active among tested derivatives | Colon (HCT116), Breast (MDA-MB-231) | [2] |

| Orthoquinone (13) | Rearranged abietane | 2.7 ± 0.8 µg/mL | Colon (HT29) | [10] |

| Dehydroabietic acid derivative (80j) | 2-aryl-benzimidazole | 0.08–0.42 μM | Various | [15] |

Part 3: Experimental Methodologies for Cytotoxicity Evaluation

A robust and systematic experimental approach is essential to accurately assess the cytotoxic properties of abietane diterpenoids and elucidate their mechanisms of action.

In Vitro Cytotoxicity Assays

The initial step in evaluating the cytotoxic potential of a compound is to determine its effect on cell viability and proliferation using in vitro assays.[17][18]

3.1.1 MTT Assay (Colorimetric)

This is a widely used assay to assess cell metabolic activity, which is an indicator of cell viability.[19]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[20]

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the abietane diterpenoid for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[18]

-

3.1.2 LDH Release Assay (Enzymatic)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[21]

-

Principle: The amount of LDH released into the culture medium is proportional to the number of dead cells.[21]

-

Protocol:

-

Treat cells with the abietane diterpenoid as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Measure the enzymatic activity by monitoring the change in absorbance over time.

-

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be employed.

3.2.1 Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Protocol:

-

Treat cells with the abietane diterpenoid.

-

Harvest the cells and wash with a binding buffer.

-

Incubate the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

3.2.2 Hoechst Staining (Fluorescence Microscopy)

-

Principle: Hoechst 33258 is a fluorescent dye that binds to DNA. Apoptotic cells exhibit characteristic morphological changes, including chromatin condensation and nuclear fragmentation, which can be visualized by Hoechst staining.[6][10]

-

Protocol:

-

Treat cells grown on coverslips with the abietane diterpenoid.

-

Fix and permeabilize the cells.

-

Stain the cells with Hoechst 33258.

-

Visualize the nuclear morphology using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of PI fluorescence is directly proportional to the DNA content of the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treat cells with the abietane diterpenoid.

-

Harvest and fix the cells (e.g., with cold 70% ethanol).

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

-

Protocol:

-

Treat cells with the abietane diterpenoid and lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., caspases, PARP, Bcl-2 family members, cyclins, CDKs, phosphorylated and total forms of signaling proteins).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. phcog.com [phcog.com]

- 3. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]

- 4. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 7. Antiproliferative activity of abietane diterpenoids against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 13. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. uv.es [uv.es]

- 17. phenovista.com [phenovista.com]

- 18. wisdomlib.org [wisdomlib.org]

- 19. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 20. thieme-connect.com [thieme-connect.com]

- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 18-Norabieta-8,11,13-trien-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The abietane-type diterpenoids are a class of natural products renowned for their diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide to the semi-synthesis of 18-norabieta-8,11,13-trien-4-ol and its derivatives, a subset of the abietane family that has garnered significant interest. By leveraging readily available starting materials from pine resin, such as dehydroabietic acid and dehydroabietylamine, these protocols offer a strategic pathway to novel compounds for drug discovery and development.[3][4] This guide is designed to provide both the experienced synthetic chemist and the medicinal chemist with the foundational knowledge and practical steps necessary to explore this promising chemical space.

Introduction: The Significance of Abietane Diterpenoids